N-(Pyridin-2-YL)-1-[6-(thiophen-2-YL)pyridazin-3-YL]piperidine-4-carboxamide
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Overview
Description
N-(Pyridin-2-YL)-1-[6-(thiophen-2-YL)pyridazin-3-YL]piperidine-4-carboxamide is a complex organic compound that features a combination of pyridine, thiophene, pyridazine, and piperidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Pyridin-2-YL)-1-[6-(thiophen-2-YL)pyridazin-3-YL]piperidine-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the individual heterocyclic components, followed by their sequential coupling under controlled conditions. Common reagents used in these reactions include organolithium reagents, palladium catalysts, and various protecting groups to ensure selective reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(Pyridin-2-YL)-1-[6-(thiophen-2-YL)pyridazin-3-YL]piperidine-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the pyridine and thiophene rings using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Sodium hydride, alkyl halides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce fully saturated derivatives .
Scientific Research Applications
N-(Pyridin-2-YL)-1-[6-(thiophen-2-YL)pyridazin-3-YL]piperidine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structural features.
Mechanism of Action
The mechanism of action of N-(Pyridin-2-YL)-1-[6-(thiophen-2-YL)pyridazin-3-YL]piperidine-4-carboxamide involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, potentially leading to therapeutic effects. The exact molecular targets and pathways involved are still under investigation, but they may include enzymes, receptors, and ion channels .
Comparison with Similar Compounds
Similar Compounds
2-Phenylpyridine: Shares the pyridine moiety but lacks the thiophene and pyridazine rings.
2-(Benzo[b]thiophen-2-yl)pyridine: Contains both pyridine and thiophene rings but differs in the overall structure.
Dithieno[3,2-b2′,3′-d]thiophene: A thiophene-based compound with different electronic properties.
Uniqueness
N-(Pyridin-2-YL)-1-[6-(thiophen-2-YL)pyridazin-3-YL]piperidine-4-carboxamide is unique due to its combination of multiple heterocyclic rings, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C19H19N5OS |
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Molecular Weight |
365.5 g/mol |
IUPAC Name |
N-pyridin-2-yl-1-(6-thiophen-2-ylpyridazin-3-yl)piperidine-4-carboxamide |
InChI |
InChI=1S/C19H19N5OS/c25-19(21-17-5-1-2-10-20-17)14-8-11-24(12-9-14)18-7-6-15(22-23-18)16-4-3-13-26-16/h1-7,10,13-14H,8-9,11-12H2,(H,20,21,25) |
InChI Key |
IETZEDWSCXZMHK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC=CC=N2)C3=NN=C(C=C3)C4=CC=CS4 |
Origin of Product |
United States |
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